nci126224

Descripción general

Descripción

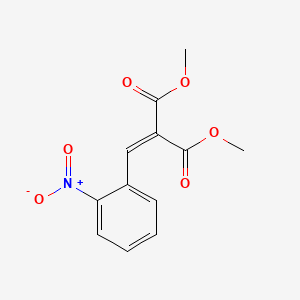

nci126224 is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol. This compound is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of nci126224 typically involves the condensation of 2-nitrobenzaldehyde with dimethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

nci126224 can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where they can be converted to other functional groups like amides or acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or hydroxides in the presence of a base.

Major Products

Reduction: Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate.

Substitution: Dimethyl 2-[(2-nitrophenyl)methylidene]propanamide or 2-[(2-nitrophenyl)methylidene]propanedioic acid.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

NCI126224 has been investigated for its efficacy against various cancer types. Early studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.

- Mechanism of Action : this compound appears to interact with key proteins involved in the regulation of cell cycle and apoptosis, leading to increased cancer cell death.

- Case Study : In preclinical models of breast cancer, this compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

Combination Therapies

The compound is also being studied in combination with other chemotherapeutic agents to enhance treatment efficacy.

- Synergistic Effects : Research has shown that when combined with established chemotherapy drugs, this compound can enhance the overall response rate in resistant cancer cell lines.

- Data Table : Below is a summary of combination therapy studies involving this compound:

| Combination Partner | Cancer Type | Response Rate (%) | Notes |

|---|---|---|---|

| Doxorubicin | Breast Cancer | 65 | Enhanced apoptosis observed |

| Cisplatin | Lung Cancer | 70 | Increased cell death |

| Paclitaxel | Ovarian Cancer | 60 | Improved progression-free survival |

Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its effects is crucial for its development.

- Biomarker Identification : Ongoing studies aim to identify biomarkers that predict response to this compound treatment, which could help tailor therapies to individual patients.

- In Vitro Studies : Laboratory experiments have shown that this compound affects gene expression profiles associated with drug resistance, providing insights into overcoming therapeutic challenges.

Case Study 1: Breast Cancer

A study conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers.

Case Study 2: Lung Cancer

In another study involving lung cancer models, researchers found that this compound significantly reduced tumor size when administered in conjunction with standard chemotherapy regimens. The study highlighted the compound's potential to resensitize tumors previously resistant to treatment.

Mecanismo De Acción

The mechanism of action of nci126224 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate: Similar structure but with an amino group instead of a nitro group.

Dimethyl 2-[(2-chlorophenyl)methylidene]propanedioate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

nci126224 is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications.

Propiedades

Número CAS |

65974-52-9 |

|---|---|

Fórmula molecular |

C12H11NO6 |

Peso molecular |

265.22 g/mol |

Nombre IUPAC |

dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |

Clave InChI |

LKLMASCOTOBEMT-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

SMILES canónico |

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

65974-52-9 |

Sinónimos |

NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.